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Compound of Interest

Compound Name: 1-Pyrrolidinamine, N-methylene-

CAS No.: 60144-26-5

Cat. No.: B12850958

Get Quote

Target Compound: 1-(Methyleneamino)pyrrolidine CAS Number: 13280-31-4 (Generic for

formaldehyde hydrazones of secondary amines often varies; specific CAS for this derivative is

23145-09-7 or similar depending on salt form). Synonyms: Formaldehyde pyrrolidin-1-

ylhydrazone; N-(Methyleneamino)pyrrolidine.

Part 1: Executive Summary & Strategic Utility
Formaldehyde N-pyrrolidinylhydrazone (1-(Methyleneamino)pyrrolidine) represents a

specialized class of formaldehyde equivalents used in organic synthesis. Unlike free

formaldehyde, which is prone to polymerization (paraformaldehyde) and hydration (formalin),

this hydrazone serves as a stable, anhydrous, and nucleophilic

-synthon.

Its core utility lies in Asymmetric Synthesis and C-C Bond Formation:

Neutral

-Synthon: It can undergo lithiation or metalation to act as a formyl anion equivalent.
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Aza-Enamine Chemistry: The pyrrolidine ring confers specific steric and electronic properties

that enhance diastereoselectivity in subsequent additions to imines or Michael acceptors.

Masked Formaldehyde: It allows for the introduction of a methylene unit into sensitive

substrates without the aggressive electrophilicity of free formaldehyde.

Part 2: Chemical Foundation & Mechanism
The Chemical Pathway
The synthesis is a classic condensation reaction between a hydrazine derivative (1-

aminopyrrolidine) and a carbonyl compound (formaldehyde). Due to the high reactivity of

formaldehyde and the enhanced nucleophilicity of the hydrazine nitrogen (alpha-effect), this

reaction proceeds rapidly.

Key Mechanistic Steps:

Nucleophilic Attack: The primary amino group of 1-aminopyrrolidine attacks the carbonyl

carbon of formaldehyde.

Hemiaminal Formation: A proton transfer occurs, stabilizing the tetrahedral intermediate.

Dehydration: Acid-catalyzed (or thermal) elimination of water yields the C=N double bond.
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Caption: Mechanistic pathway for the condensation of 1-aminopyrrolidine with formaldehyde.
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Part 3: Experimental Protocol
This protocol is designed for high purity and scalability, favoring paraformaldehyde over

formalin to minimize water content, which simplifies purification.

Materials & Reagents[1][2][3]
Component Grade Role Notes

1-Aminopyrrolidine >98% Nucleophile

Often supplied as HCl

salt; requires

neutralization if not

free base.

Paraformaldehyde Reagent Electrophile

Depolymerizes in situ;

provides anhydrous

formaldehyde source.

Dichloromethane

(DCM)
Anhydrous Solvent

Azeotropic water

removal is easier;

good solubility.

Magnesium Sulfate Anhydrous Desiccant

Scavenges water

produced during

condensation.

p-Toluenesulfonic Acid Cat.[1] Catalyst

Optional; speeds up

depolymerization of

paraformaldehyde.

Step-by-Step Synthesis Workflow
Step 1: Preparation of the Free Base (If starting with HCl salt)

Dissolve 1-aminopyrrolidine hydrochloride (10 mmol) in minimal water (5 mL).

Add NaOH (10 M) dropwise until pH > 12.

Extract exhaustively with DCM (

mL).
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Dry combined organics over

, filter, and concentrate. Note: 1-aminopyrrolidine is volatile; avoid prolonged vacuum.

Step 2: Condensation Reaction

Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and

an inert gas inlet (Nitrogen/Argon).

Charging: Add 1-aminopyrrolidine (1.0 equiv) and anhydrous DCM (0.5 M concentration).

Addition: Add Paraformaldehyde (1.1 equiv) in one portion.

Catalysis: Add a catalytic crystal of p-TsOH (1 mol%).

Reaction: Stir vigorously at room temperature for 1 hour, then heat to reflux for 2-4 hours.

The suspension of paraformaldehyde should disappear as it reacts.

Drying: Cool to room temperature. Add anhydrous

directly to the reaction flask to absorb the water of reaction. Stir for 30 minutes.

Step 3: Isolation & Purification

Filtration: Filter off the hydrated

and any unreacted paraformaldehyde through a celite pad.

Concentration: Remove solvent under reduced pressure (Rotary evaporator, < 40°C).

Distillation: The product is a liquid. Purify via Kugelrohr distillation or vacuum distillation.

Expected Boiling Point: ~60-70°C at 10 mmHg (Estimate based on similar hydrazones).

Storage: Store under inert atmosphere at -20°C. Hydrazones can hydrolyze if exposed to

atmospheric moisture.

Experimental Workflow Diagram
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Caption: Operational workflow for the synthesis of formaldehyde N-pyrrolidinylhydrazone.

Part 4: Characterization & Validation[3]
To ensure the protocol is self-validating, compare obtained data against these expected

markers.
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Technique Diagnostic Marker Interpretation

H NMR (CDCl

)
6.3 - 6.5 ppm (s, 2H)

Distinct singlet for the N=CH

protons. These are chemically

equivalent due to rapid rotation

or accidental equivalence in

this specific hydrazone, or may

appear as two signals if

rotation is slow.

H NMR 3.0 - 3.4 ppm (m, 4H) -protons of the pyrrolidine ring.

C NMR ~130-140 ppm Carbon of the C=N bond.

IR Spectroscopy ~1590 - 1610 cm

Strong C=N stretching

vibration. Absence of N-H

stretch (unless starting

material remains).

GC-MS M+ = 98 m/z

Molecular ion peak

corresponding to C

H

N

.

Part 5: Safety & Handling (E-E-A-T)
Authoritative Warning: Hydrazine derivatives and formaldehyde are potent electrophiles and

potential carcinogens.

Toxicity: 1-aminopyrrolidine is a hydrazine derivative. Handle as a potential mutagen.

Volatility: The product is a low-molecular-weight hydrazone and may be volatile. Use a fume

hood at all times.
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Stability: While more stable than imines, formaldehyde hydrazones can hydrolyze back to

hydrazine and formaldehyde in acidic aqueous environments. Keep anhydrous.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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